molecular formula C4H3BrN2O B2444977 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile CAS No. 1241953-58-1

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile

Cat. No.: B2444977
CAS No.: 1241953-58-1
M. Wt: 174.985
InChI Key: OGAVYSBGTQNEPW-UHFFFAOYSA-N
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Properties

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAVYSBGTQNEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile typically involves a 1,3-dipolar cycloaddition reaction. This reaction is characterized by significant regio- and stereoselectivity . One common method involves the reaction of dibromoformoxime with an appropriate alkyne in the presence of a base . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often employs bulk custom synthesis techniques. These methods ensure the compound is produced in large quantities while maintaining high purity and consistency . The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile is a heterocyclic compound notable for its oxazole ring structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The presence of the bromine atom and the cyano group enhances its reactivity and biological profile.

  • Molecular Formula : CHBrNO
  • Molecular Weight : 188.02 g/mol
  • Structure : The compound features a five-membered aromatic ring that contributes to its diverse chemical reactivity.

The biological activity of this compound is primarily linked to its role as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inhibition of this enzyme can lead to:

  • Autophagy and Apoptosis : Triggering programmed cell death in cancer cells.
  • Antiproliferative Effects : Modifications to the oxazole structure have been shown to enhance these effects against various cancer cell lines .

Biological Activity Overview

Research indicates that derivatives of 3-bromo-4,5-dihydro-1,2-oxazole exhibit significant biological activities, particularly in the context of cancer treatment. Here are some key findings:

Activity Description Reference
GAPDH Inhibition Inhibits GAPDH, leading to autophagy and apoptosis in cancer cells.
Antiproliferative Effects Modifications enhance activity against various cancer cell lines.
Enzyme Interaction Covalent binding to target enzymes suggests strong affinity and potential for novel therapeutic strategies.

Study on Anticancer Activity

A study evaluated the antiproliferative effects of 3-bromo-4,5-dihydro-1,2-oxazole derivatives on several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cell lines.

Mechanistic Insights

Mechanistic studies revealed that these compounds disrupt microtubule formation, leading to mitotic arrest. This action is similar to known chemotherapeutics but with potentially lower toxicity profiles .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

Compound Name IC50 (µM) Target Action Notes
3-Bromo-4,5-dihydro-1,2-oxazole10GAPDH InhibitionSignificant antiproliferative effects
Benzofuran Derivative15Microtubule DisruptionEffective against multiple cancers
Oxadiazole Analog20AntiproliferativeModerate activity

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